1,6-Diphenoxy-2,4-hexadiyne
Overview
Description
1,6-Diphenoxy-2,4-hexadiyne, also known as dimerized phenyl propargyl ether, is a disubstituted diacetylene compound. It is characterized by the presence of two phenoxy groups attached to a hexadiyne backbone. This compound is notable for its structural and spectroscopic properties, which have been analyzed using vibrational spectroscopy and quantum-chemical calculations .
Mechanism of Action
Target of Action
It’s known that the compound is a disubstituted diacetylene , which suggests it may interact with a variety of biological targets.
Mode of Action
1,6-Diphenoxy-2,4-hexadiyne is reported to be synthesized by the oxidative coupling of phenyl propargyl ether . Its structural and spectroscopic properties have been analyzed using vibrational spectroscopy and quantum-chemical calculations .
Result of Action
It’s known that the compound can form an organic hydrogen getter in combination with 5% Pd-CaCO3 , suggesting it may have a role in hydrogen capture or storage.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diphenoxy-2,4-hexadiyne is synthesized through the oxidative coupling of phenyl propargyl ether. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction proceeds as follows:
- The reaction mixture is stirred under an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
- The product, this compound, is isolated by filtration and purified by recrystallization .
Phenyl propargyl ether: is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
Palladium acetate: and are added to the solution as the catalyst system.
Potassium carbonate: is added as the base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,6-Diphenoxy-2,4-hexadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
1,6-Diphenoxy-2,4-hexadiyne has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. .
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and hydrogen getters
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenoxyhexane: A hydrogenated analog of 1,6-Diphenoxy-2,4-hexadiyne, lacking the triple bonds.
Diphenylacetylene: Another diacetylene compound with similar structural features but different reactivity.
Phenyl propargyl ether: The precursor to this compound, with a single phenoxy group and a triple bond
Uniqueness
This compound is unique due to its disubstituted diacetylene structure, which imparts distinct electronic and spectroscopic properties. Its ability to undergo various chemical reactions and form complex derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
6-phenoxyhexa-2,4-diynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30980-37-1 | |
Record name | 1,6-Diphenoxy-2,4-hexadiyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,6-Diphenoxy-2,4-hexadiyne act as a hydrogen getter, and if so, how does its structure contribute to this property?
A1: Yes, this compound (DPPE) demonstrates hydrogen getter properties. [, ] This capability stems from its unsaturated organic structure, featuring two triple bonds within the hexadiyne chain. These triple bonds can be hydrogenated, allowing the molecule to capture and store hydrogen.
Q2: What is the stability of this compound under gamma radiation, and are there any observed degradation products?
A2: Research indicates that this compound experiences a decrease in hydrogen capacity upon exposure to gamma radiation. [] The primary degradation products identified were phenol and carbon dioxide. This degradation was found to be more pronounced when irradiation occurred in the presence of air compared to a vacuum.
Q3: How does this compound interact with transition metal clusters, specifically in the context of ruthenium carbonyl complexes?
A3: Studies reveal that this compound can act as a ligand in ruthenium carbonyl cluster complexes. [, ] Interestingly, the molecule can coordinate to the triruthenium core in two distinct ways: either as an edge-bridging ynenyl ligand or as a face-capping ynenyl ligand. Density functional theory (DFT) calculations suggest that the edge-bridging coordination mode is slightly more stable.
Q4: What are the equilibrium vapor pressures of this compound, and what is its heat of sublimation?
A4: Using the Knudsen effusion technique, the equilibrium vapor pressure of this compound was determined to be in the range of 3.5 x 10-7 to 8.4 x 10-5 Torr within a temperature range of 23 to 75 °C. [] The heat of sublimation, calculated from the vapor pressure data, was found to be 51.9 kJ/mol (12.4 kcal/mol).
Q5: Does shock loading of this compound lead to any chemical reactivity, and if so, what are the potential implications?
A5: Research suggests that subjecting this compound to subthreshold shock loading generates a significant density of active molecular species, primarily free radicals. [] This finding indicates that shock waves can induce chemical reactivity in this compound. While the exact mechanisms are not fully understood, the generation of free radicals is thought to be a crucial step in many shock-induced reactions.
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